2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide
Description
The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide features a pyrazolo[1,5-d][1,2,4]triazin-4-one core with a 4-bromophenyl substituent at position 2 and an acetamide group at position 5, linked to a 3-fluorophenyl moiety. This structure combines a brominated aromatic ring (electron-withdrawing) with a fluorinated phenylacetamide, which may enhance binding affinity and metabolic stability.
Properties
CAS No. |
1326858-24-5 |
|---|---|
Molecular Formula |
C19H13BrFN5O2 |
Molecular Weight |
442.248 |
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H13BrFN5O2/c20-13-6-4-12(5-7-13)16-9-17-19(28)25(22-11-26(17)24-16)10-18(27)23-15-3-1-2-14(21)8-15/h1-9,11H,10H2,(H,23,27) |
InChI Key |
JLIRKLDLWPTSFH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide is a complex organic molecule notable for its potential biological activity. Its unique structure, characterized by a pyrazolo[1,5-d][1,2,4]triazine core and various functional groups, suggests diverse pharmacological properties. This article explores the biological activity of this compound based on existing research findings.
Molecular Structure and Properties
- Molecular Formula : C20H15BrFN5O2
- Molecular Weight : Approximately 456.3 g/mol
- Structural Features :
- Bromophenyl moiety
- Fluorophenyl substituent
- Pyrazolo[1,5-d][1,2,4]triazine ring system
The presence of halogenated aromatic groups enhances the compound's reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazine exhibit a range of biological activities including:
- Antitumor Activity : Compounds in this class have shown promising results against various cancer cell lines.
- Antimicrobial Effects : Some derivatives demonstrate significant antimicrobial properties.
- Anti-inflammatory Activity : Research suggests potential for reducing inflammation through modulation of inflammatory pathways.
Antitumor Activity
A study investigated the cytotoxic effects of several pyrazolo[1,5-d][1,2,4]triazine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
Another study focused on the antimicrobial properties of triazine derivatives. The compound showed notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent antibacterial effects.
Anti-inflammatory Mechanism
The anti-inflammatory potential was assessed using an animal model of acute inflammation. The compound significantly reduced paw edema in rats induced by carrageenan injection. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls.
Data Summary Table
Scientific Research Applications
Molecular Structure and Properties
- Molecular Formula : C20H18BrN5O2
- Molecular Weight : Approximately 456.3 g/mol
- Key Functional Groups :
- Pyrazolo[1,5-d][1,2,4]triazine core
- Bromophenyl moiety
- Acetamide functional group
The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
Research indicates that compounds with a pyrazolo[1,5-d][1,2,4]triazine structure exhibit significant biological activities:
- Anticancer Properties : Various studies have shown that derivatives of pyrazolo[1,5-d][1,2,4]triazine can inhibit cell proliferation in multiple cancer cell lines. Mechanisms include induction of apoptosis and cell cycle arrest .
- Enzyme Inhibition : These compounds have been evaluated for their ability to inhibit specific enzymes such as kinases involved in cancer progression . The inhibition of such enzymes can lead to reduced tumor growth and improved therapeutic outcomes.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by modulating pathways involved in inflammation .
Anticancer Activity Evaluation
A study conducted on various pyrazolo[1,5-d][1,2,4]triazine derivatives revealed that certain compounds exhibited potent anticancer activity against human cancer cell lines. The mechanism was primarily attributed to their ability to induce apoptosis and inhibit critical signaling pathways involved in cell survival.
Enzyme Inhibition Studies
Research focused on the enzyme inhibition capabilities of this compound showed promising results against specific kinases linked to cancer. The study quantified the inhibitory effects and established structure-activity relationships that could guide further modifications for enhanced efficacy.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom on the 4-bromophenyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides) under palladium catalysis or thermal activation. Example:
-
Reaction : Bromine replacement with methoxy group using NaOMe and Pd(PPh₃)₄.
-
Conditions : 80–100°C, DMF solvent, 12–24 hours.
-
Yield : ~60–75% (optimized).
Oxidation and Reduction
-
Oxidation : The pyrazolo-triazine core resists oxidation, but the acetamide’s carbonyl group can undergo controlled oxidation to form carboxylic acid derivatives.
-
Reagents : KMnO₄ in acidic conditions.
-
-
Reduction : The 4-oxo group is reduced to 4-hydroxy using LiAlH₄ or NaBH₄.
Hydrolysis
-
Amide Hydrolysis : The N-(3-fluorophenyl)acetamide group hydrolyzes under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield carboxylic acid intermediates.
-
Conditions : Reflux at 80°C for 6–8 hours.
-
Application : Facilitates further derivatization (e.g., esterification).
-
Cycloaddition
The triazine ring participates in [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles.
Comparative Reactivity with Structural Analogs
The table below contrasts reactivity trends between the target compound and related derivatives :
Catalytic Cross-Coupling Reactions
Palladium-mediated cross-coupling (e.g., Suzuki, Buchwald-Hartwig) is critical for modifying the bromophenyl group:
-
Suzuki Coupling : Reacts with arylboronic acids to form biaryl systems.
-
Catalyst : Pd(dba)₂/XPhos.
-
Yield : 70–85%.
-
-
Buchwald-Hartwig Amination : Introduces amines at the bromine site.
pH- and Temperature-Dependent Reactions
-
Acidic Conditions : Promote acetamide hydrolysis but degrade the triazine ring at >100°C.
-
Basic Conditions : Stabilize the triazine core but accelerate dehalogenation.
Comparison with Similar Compounds
Structural Analogues with Pyrazolo-Triazin Cores
Substituent Variations on the Pyrazolo-Triazin Core
- Key Differences: The target compound’s 3-fluorophenyl acetamide substituent (vs. 3-methoxybenzyl in or furylmethyl in ) introduces steric and electronic variations. Fluorine’s electron-withdrawing nature may improve metabolic stability compared to methoxy or furan groups. The 4-bromophenyl group on the core (target compound and ) vs. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological targets.
Pharmacophore and Hydrogen Bonding
- The pyrazolo-triazin core in the target compound and analogs () provides a planar bicyclic system conducive to π-π interactions.
Triazole-Based Analogues with Acetamide Moieties
Triazole Derivatives with Halogenated Substituents
- Key Differences :
- Triazole cores () vs. pyrazolo-triazin (target compound): Triazoles are smaller and may exhibit distinct binding modes due to nitrogen positioning.
- The thioether linkage in and introduces sulfur, which can participate in covalent interactions or redox chemistry, unlike the oxygen-based linkages in pyrazolo-triazin derivatives.
Acetamide Derivatives with Aromatic and Heteroaromatic Substituents
Substituent Effects on Crystallinity and Solubility
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide ():
- Molecular Formula: C₁₂H₁₀BrN₃O
- Features: Pyrazine ring enables N–H···N hydrogen bonding, forming stable crystal lattices. Dihedral angle (54.6°) between bromophenyl and pyrazine rings suggests conformational flexibility.
Comparison with Target Compound :
- The target compound’s 3-fluorophenyl group (vs. pyrazine in ) may reduce hydrogen-bonding capacity but improve membrane permeability due to fluorine’s hydrophobicity.
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?
Answer:
Optimization can be achieved using Design of Experiments (DoE) methodologies to minimize trial-and-error approaches. For example:
- Factorial designs can identify critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading) affecting yield .
- Response surface modeling (e.g., Central Composite Design) refines conditions for maximum efficiency .
- Computational reaction path searches (e.g., quantum chemical calculations) predict intermediates and transition states, guiding experimental validation .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- Single-crystal X-ray diffraction : Provides definitive proof of molecular geometry and substituent orientation (e.g., pyrazolo-triazinone core conformation) .
- NMR spectroscopy : H/C NMR verifies substituent positions (e.g., 4-bromophenyl vs. 3-fluorophenyl groups) and purity .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., CHBrFNO) and absence of byproducts .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Answer:
- Analog synthesis : Introduce variations (e.g., halogen substitution, acetamide linker modifications) and test biological activity .
- Computational docking : Use molecular dynamics simulations to predict binding affinities with target proteins (e.g., kinase enzymes) .
- Pharmacophore mapping : Identify critical functional groups (e.g., 4-bromophenyl’s hydrophobic interactions) using 3D-QSAR models .
Advanced: How should contradictory pharmacological data (e.g., varying IC50_{50}50 values across assays) be resolved?
Answer:
- Assay standardization : Control variables like cell line selection, incubation time, and solvent (DMSO) concentration .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or systematic biases in experimental conditions .
- Orthogonal validation : Use alternative assays (e.g., enzymatic vs. cell-based) to confirm activity trends .
Basic: What degradation pathways should be investigated to assess compound stability?
Answer:
- Forced degradation studies : Expose the compound to heat, light, humidity, and pH extremes, followed by HPLC-MS to identify degradation products .
- Hydrolytic susceptibility : Test acetamide bond stability under acidic/alkaline conditions .
- Oxidative stress : Use radical initiators (e.g., HO) to probe pyrazolo-triazinone ring stability .
Advanced: How can computational modeling enhance understanding of this compound’s reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Transition state analysis : Identify energy barriers for key synthetic steps (e.g., cyclization of pyrazolo-triazinone) .
- Solvent effect simulations : COSMO-RS models optimize solvent selection for crystallization or reactions .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Toxicity screening : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity .
- Environmental hazard assessment : Evaluate aquatic toxicity (e.g., Daphnia magna LC) and biodegradability .
- Personal protective equipment (PPE) : Use fume hoods, nitrile gloves, and closed systems to minimize exposure .
Advanced: How does the heterocyclic pyrazolo-triazinone system influence physicochemical properties?
Answer:
- Solubility : The planar, aromatic system reduces aqueous solubility; introduce polar substituents (e.g., -SOH) to enhance bioavailability .
- Lipophilicity : LogP calculations (e.g., using XLogP3) correlate bromo/fluoro groups with membrane permeability .
- Thermal stability : Differential scanning calorimetry (DSC) reveals melting points and polymorph transitions .
Basic: What crystallographic data are necessary for patenting or publication?
Answer:
- CCDC deposition : Include unit cell parameters, bond lengths/angles, and refinement residuals (e.g., R-factor < 0.05) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., halogen bonding from bromine) .
- Powder XRD : Confirm batch consistency and polymorph absence .
Advanced: How can environmental impact studies be integrated into the research workflow?
Answer:
- Fate and transport modeling : Predict soil adsorption coefficients (K) and bioaccumulation potential using EPI Suite .
- Green chemistry metrics : Calculate E-factors and atom economy during synthesis to minimize waste .
- Photodegradation assays : Simulate sunlight exposure to assess persistence in aquatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
